molecular formula C11H18BF3KNO2 B2532348 Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate CAS No. 2416056-16-9

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate

Cat. No.: B2532348
CAS No.: 2416056-16-9
M. Wt: 303.17
InChI Key: VEKJWDNXGOYMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate is a chemical compound with the molecular formula C11H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate typically involves the reaction of a piperidine derivative with a boron reagent. One common method is the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde with potassium trifluoroborate in the presence of a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as crystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for crystallization and chromatography to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, or substituted piperidine derivatives in the case of substitution reactions .

Mechanism of Action

The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate is unique due to its ylidene group, which provides additional reactivity and stability compared to similar compounds. This makes it particularly useful in complex organic synthesis and in the development of new pharmaceuticals .

Properties

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)8-12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJWDNXGOYMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.